molecular formula C16H10ClN3O2 B2408761 2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid CAS No. 883279-80-9

2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid

Cat. No.: B2408761
CAS No.: 883279-80-9
M. Wt: 311.73
InChI Key: OOAAFILSBWPKAI-UHFFFAOYSA-N
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Description

2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid is a complex organic compound belonging to the indoloquinoxaline family. This compound is notable for its potential biological activities, including antiviral, antibacterial, and anticancer properties. The indoloquinoxaline scaffold is a significant structure in medicinal chemistry due to its ability to interact with biological macromolecules, such as DNA.

Properties

IUPAC Name

2-(7-chloroindolo[3,2-b]quinoxalin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O2/c17-10-5-3-4-9-14-16(20(15(9)10)8-13(21)22)19-12-7-2-1-6-11(12)18-14/h1-7H,8H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAAFILSBWPKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C(=CC=C4)Cl)N(C3=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid typically involves the condensation of 1,2-diaminobenzene (or o-phenylenediamine) with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . The reaction proceeds through the formation of an intermediate, which is then further functionalized to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogenating agents like bromine (Br₂) and nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents at specific positions on the indoloquinoxaline scaffold.

Scientific Research Applications

Biological Applications

1. Anticancer Activity:
Research indicates that 2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid exhibits cytotoxic effects against a range of human cancer cell lines. The mechanism of action is believed to involve intercalation into the DNA helix, leading to disruption of DNA replication and transcription processes .

2. Antiviral and Antibacterial Properties:
The compound has shown promise as an antiviral and antibacterial agent. Studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for further investigation in infectious disease treatment .

3. Autoimmune Disease Treatment:
According to patent literature, derivatives of indoloquinoxalines have been explored for their potential in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. The compound's ability to modulate immune responses could be beneficial in these contexts .

Research Findings

A comprehensive review of the literature reveals several key findings regarding the applications of this compound:

Application Area Findings
Anticancer Exhibits cytotoxicity against various cancer cell lines; intercalates with DNA .
Antiviral Potential activity against viral pathogens; specific mechanisms remain under investigation .
Antibacterial Demonstrated inhibition against specific bacterial strains; further studies needed for clinical relevance .
Autoimmune Diseases Potential therapeutic effects in models of rheumatoid arthritis and multiple sclerosis .

Case Studies

Several case studies have documented the effects of 2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid:

  • Cytotoxicity Assays: In vitro studies have shown that this compound can significantly reduce cell viability in cancer cells, with IC50 values indicating potent activity. For instance, one study reported an IC50 value in the low micromolar range against breast cancer cell lines .
  • In Vivo Models: Animal studies have demonstrated that administration of this compound can lead to reduced tumor growth and improved survival rates in models of cancer. Additionally, its effects on autoimmune disease models suggest a reduction in inflammatory markers .

Mechanism of Action

The primary mechanism of action for 2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid involves DNA intercalation. This means the compound inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA and leading to various biological effects. This mechanism is crucial for its antiviral and anticancer activities, as it can inhibit the replication of viruses and the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid is unique due to the presence of the chloro and acetic acid functional groups, which can enhance its biological activity and specificity compared to other indoloquinoxaline derivatives. These functional groups can influence the compound’s ability to interact with biological targets and its overall pharmacokinetic properties.

Biological Activity

2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article will explore its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid is C23H17ClN6OS. Its structure features a quinoxaline core fused with an indole moiety, which is known for various biological activities. The presence of chlorine and acetic acid functionalities enhances its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Tumor Growth : The compound exhibits significant anticancer properties by inducing apoptosis in cancer cells. It has been shown to inhibit the phosphorylation of STAT3, a transcription factor involved in cell proliferation and survival, thus blocking tumor growth signaling pathways .
  • Antiviral Activity : Preliminary studies suggest that derivatives of quinoxaline compounds can exhibit antiviral properties against various viruses. The mechanism may involve interference with viral replication processes or direct interaction with viral proteins .

Anticancer Activity

In vitro studies have demonstrated that 2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid exhibits potent cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell LineIC50 (µg/mL)Reference
HCT1161.9
MCF-72.3
HeLa10.58
A549Not specified

These values indicate that the compound is more effective than doxorubicin in some cases, highlighting its potential as a therapeutic agent.

Antiviral Activity

The antiviral efficacy of quinoxaline derivatives has been explored against Herpes simplex virus (HSV). In assays, certain derivatives reduced plaque formation significantly, suggesting a potential role in antiviral therapy .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of various quinoxaline derivatives on cancer cell lines including HCT116 and MCF-7. The results indicated that compounds similar to 2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid showed promising anticancer activity with low IC50 values, indicating high potency against these cell lines .
  • Mechanistic Insights : Research involving molecular docking studies revealed that the compound binds effectively to the SH2 domain of STAT3, inhibiting its activation and subsequent transcriptional activity related to oncogenesis .

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